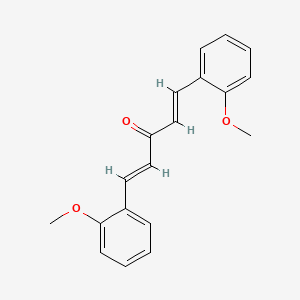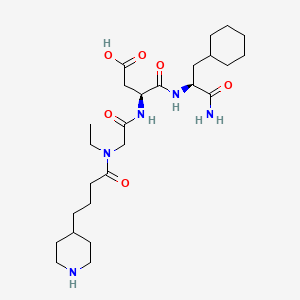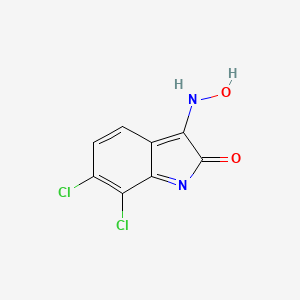
NS309
Overview
Description
Mechanism of Action
Target of Action
NS309, also known as (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one or NS-309, is a potent and selective activator of the Ca2±activated SK/IK potassium channels . These channels play important roles in the regulation of excitable cells in both the central nervous and cardiovascular systems .
Mode of Action
This compound interacts with its targets, the SK/IK channels, by enhancing the stability of the channel’s open conformation that is induced by Ca2±CaM binding . This interaction increases the open probability of KCa3.1 of the WT channel by preventing its inner gate at V282 from closing .
Biochemical Pathways
The activation of SK/IK channels by this compound has significant effects on inflammation-associated immune cells and cytokines. It regulates the TSG-6/NF-κB pathway after traumatic brain injury (TBI), leading to a decrease in the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and chemokines (MCP-1, MIP-2, and RANTES), but an increase in the levels of anti-inflammatory cytokines (IL-4, IL-10, and TGF-β1) .
Result of Action
The activation of SK/IK channels by this compound leads to a variety of molecular and cellular effects. For instance, it significantly reduces brain edema after TBI, attenuates TBI-induced deficits in neurological function, and reduces neuronal apoptosis . Immunohistochemistry results show that this compound decreases the number of neutrophils, lymphocytes, and microglia cells .
Biochemical Analysis
Biochemical Properties
NS309 interacts with small conductance calcium-activated potassium channels (SK) and intermediate conductance calcium-activated potassium channels (IK), but displays no activity at big conductance calcium-activated potassium channels (BK) . It has been found to activate both hSK3 and hIK channels, with the largest effect on hIK channels . This interaction with SK/IK channels plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly increase the whole cell SK currents and hyperpolarize detrusor smooth muscle (DSM) cells resting membrane potential . In addition, this compound has been shown to inhibit the spontaneous phasic contraction amplitude, force, frequency, duration, and tone of isolated DSM strips in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SK/IK potassium channels. It acts as a potent and selective activator of these channels . This compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, this compound has been found to provide protective effects in human dopaminergic neurons, likely via activation of both membrane and mitochondrial SK channels . This protection can be observed even when the administration was delayed by 4 hours after injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at a concentration of 2 mg/kg administered by intraperitoneal injection has been found to protect against spinal cord ischemia/reperfusion (SCI/R) in rabbits .
Transport and Distribution
Given its interaction with SK/IK potassium channels, it is likely that it may be transported and distributed in a manner similar to other activators of these channels .
Subcellular Localization
This compound has been found to activate both membrane and mitochondrial SK channels . This suggests that this compound may be localized in both the cell membrane and mitochondria, where it exerts its effects .
Preparation Methods
The synthesis of NS309 involves the reaction of 6,7-dichloroindole-2,3-dione with hydroxylamine hydrochloride to form the oxime derivative. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
NS309 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
NS309 has a wide range of applications in scientific research:
Chemistry: this compound is used as a tool compound to study the activation and modulation of calcium-activated potassium channels.
Biology: It is used to investigate the physiological roles of SK and IK channels in various cell types, including neurons and smooth muscle cells.
Medicine: this compound has potential therapeutic applications in treating conditions such as hypertension, arrhythmias, and neurological disorders by modulating potassium channel activity.
Industry: This compound is used in the development of new drugs targeting potassium channels and in the study of ion channel pharmacology .
Comparison with Similar Compounds
NS309 is often compared with other activators of calcium-activated potassium channels, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO). This compound is significantly more potent than these compounds, with a higher affinity for SK and IK channels and greater selectivity .
Similar Compounds
- 1-ethyl-2-benzimidazolinone (1-EBIO)
- 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO)
- Apamin (a selective blocker of SK channels)
- Iberiotoxin (a selective blocker of BK channels)
This compound’s unique potency and selectivity make it a valuable tool in the study of calcium-activated potassium channels and their physiological and pharmacological roles .
Properties
IUPAC Name |
6,7-dichloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYKNONIPZMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469821 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-16-5 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS309 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


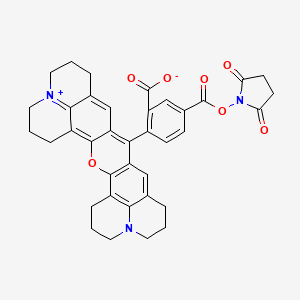
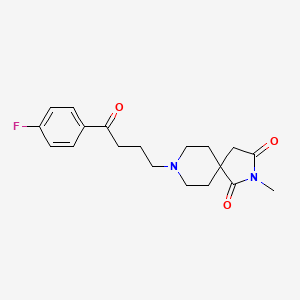
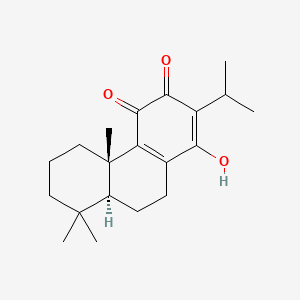
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
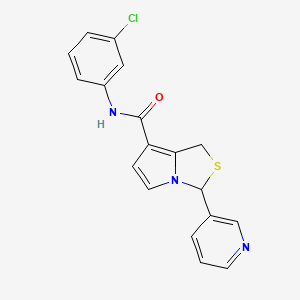
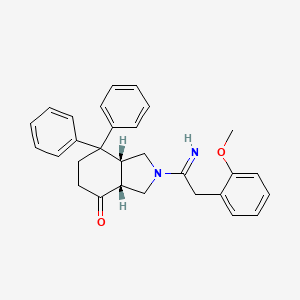
![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)
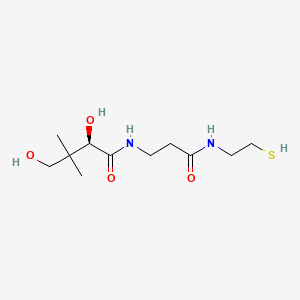
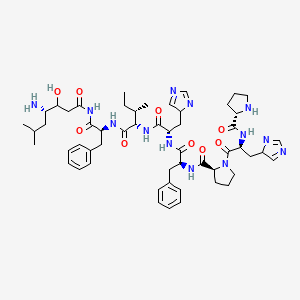
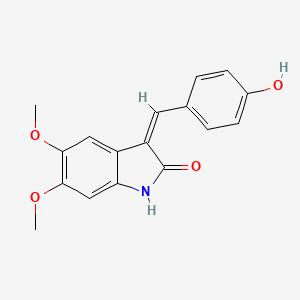
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)
